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Compound of Interest

Compound Name: pyroxene

Cat. No.: B1172478

Technical Support Center: Pyroxene
Geothermometry

This guide provides troubleshooting advice and answers to frequently asked questions
regarding disequilibrium in pyroxene geothermometry calculations. It is intended for
researchers and scientists working in petrology and geochemistry.

FAQs: Understanding Equilibrium

Q1: What is pyroxene geothermometry and why is equilibrium essential?

Al: Two-pyroxene geothermometry is a technique used to calculate the temperature at which
two coexisting pyroxenes, typically clinopyroxene (Cpx) and orthopyroxene (Opx), formed in
an igneous or metamorphic rock. The method relies on the temperature-dependent exchange
of elements, primarily Ca, Mg, and Fe, between the two mineral structures.[1][2] For the
calculated temperature to be meaningful, the two pyroxenes must have crystallized in
chemical equilibrium, meaning they formed simultaneously and were stable together, allowing
for predictable element partitioning. If the pyroxenes are not in equilibrium, the fundamental
assumptions of the thermometer are violated, and the resulting temperature calculations will be
inaccurate.[3]

Q2: What does "disequilibrium” mean for my pyroxene pair?
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A2: Disequilibrium indicates that the analyzed clinopyroxene and orthopyroxene grains (or
zones within grains) did not achieve a stable chemical balance at the time of their formation or
were subsequently altered. This can manifest as:

* Incorrect Element Partitioning: The distribution of elements like Fe and Mg between the Cpx
and Opx does not match experimentally determined equilibrium values.[4]

o Textural Evidence: The presence of reaction rims, complex zoning, or exsolution lamellae
that have not been properly accounted for can indicate disequilibrium.[2][5]

o Scattered Temperature Results: Analyses of multiple pyroxene pairs from the same rock
yield a wide, geologically nonsensical range of temperatures.

Q3: What are the common geological causes of disequilibrium?
A3: Disequilibrium in pyroxene pairs can be caused by several geological processes:

e Rapid Cooling: If magma cools too quickly, the pyroxene crystals may not have sufficient
time to exchange elements and reach equilibrium.

 Magma Mixing: The mixing of two different magmas can bring together pyroxene crystals
that formed under different temperature and pressure conditions, creating a disequilibrium
assemblage.[4]

e Subsolidus Re-equilibration: During slow cooling in plutonic or metamorphic environments,
pyroxenes may continue to exchange elements at lower temperatures after initial
crystallization, a process that can lead to erroneous temperature estimates if not recognized.

[4]

 Alteration: Post-formation chemical alteration by fluids can change the composition of the
pyroxenes.

 Inherited Crystals (Xenocrysts): Crystals from a different rock (xenocrysts) may be
incorporated into a magma but fail to equilibrate with the new melt and its crystallizing
pyroxenes.

Troubleshooting Guide: Identifying Disequilibrium
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Q4: My calculated temperature seems incorrect. How can | test my pyroxene pairs for
equilibrium?

A4: Before accepting a calculated temperature, it is crucial to test your mineral analyses for
equilibrium. The most common method is the Fe-Mg partitioning test. Graphical methods, such
as plotting pyroxene compositions on a quadrilateral, can also be used to visually assess
equilibrium.[1][6]

Q5: How do | perform an Fe-Mg equilibrium test?

A5: The Fe-Mg exchange between clinopyroxene and orthopyroxene is a widely used test for
equilibrium. The distribution coefficient, K_D (Fe-Mg), is calculated based on the molar
fractions of FeO and MgO in both pyroxenes. For many magmatic systems, clinopyroxene-
liquid pairs are considered to be in equilibrium if the Fe-Mg exchange coefficient (K_D (Fe-
Mg)cpx-lig) is 0.28 + 0.08.[5] Similarly, a K_D value for olivine-liquid equilibrium is often cited as
0.30 = 0.03.[7] A significant deviation from the expected K_D value suggests that the mineral
pair is not in equilibrium.

Q6: Are there graphical methods to check for equilibrium?

A6: Yes. Plotting the compositions of your coexisting pyroxene pairs on a pyroxene
quadrilateral (Wo-En-Fs diagram) is a powerful visual tool.[1] In an equilibrium assemblage, the
tie-lines connecting coexisting Cpx-Opx pairs should be parallel and should not cross. Crossing
tie-lines are a clear indication of disequilibrium among the analyzed mineral pairs.

Protocols & Data

Q7: What is the standard protocol for analyzing pyroxenes using an Electron Probe
Microanalyzer (EPMA)?

A7: Accurate EPMA data is the foundation of reliable geothermometry. While specific
parameters may vary based on the instrument and sample, a general protocol is as follows:

Experimental Protocol: Electron Probe Microanalysis of Pyroxenes

o Sample Preparation: Prepare a polished thin section or an epoxy mount of the mineral
grains. Ensure the surface is flat, highly polished, and free of scratches or plucking to
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minimize analytical errors. Coat the sample with a thin layer of carbon to ensure electrical
conductivity.

 Instrument Conditions:
o Accelerating Voltage: Typically set to 15 kV for major elements in silicates.[8]

o Beam Current: A focused beam current of 10-20 nA is common.[8][9] A slightly defocused
beam (e.g., 3-5 um) may be used to minimize sample damage and analyze a more
representative volume, especially in zoned crystals.

o Beam Diameter: A focused beam is often used for small, homogeneous areas, while a
broader beam may be necessary to reintegrate fine exsolution lamellae.[9]

o Standardization: Calibrate the instrument using well-characterized, homogeneous standards.
For pyroxenes, common standards include diopside (for Si, Ca, Mg) and ferrosilite or
almandine (for Fe).[8][10]

o Data Acquisition:

o Analyze multiple points on both clinopyroxene and orthopyroxene grains, ensuring the
grains are in physical contact.

o Acquire data for all major elements (e.g., SiOz2, Al203, FeO, MgO, CaO, Naz0, TiOz, MnO,
Cr205).

o Use appropriate peak and background counting times to ensure good statistical precision;
for instance, 30 seconds for peak and 15 seconds for background is a common starting
point.[8]

o Data Reduction: Use a standard correction procedure (e.g., ZAF or PAP) to convert raw X-
ray intensities into elemental weight percentages.

Q8: Where can | find reference values for equilibrium tests?

A8: The table below summarizes key quantitative criteria for assessing pyroxene equilibrium.
Values outside these ranges may indicate disequilibrium.
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Test Parameter Equilibrium Range Primary Use

Mafic to intermediate

Fe-Mg Partitioning K_D (Fe-Mg)cpx-lig 0.27 £0.03
magmas
Fe-Mg Partitioning K_D (Fe-Mg)ol-lig 0.30 £ 0.03 Mafic magmas
General applicability
Component Sum Wo + En + Fs > 90% for quadrilateral-based

thermometers

Data compiled from various sources, including Putirka (2008) and Grove and Bryan (1983).[2]
[11]

Troubleshooting Guide: Addressing Disequilibrium

Q9: I've confirmed disequilibrium. What are my next steps?

A9: The workflow for addressing disequilibrium is outlined in the diagram below. The primary
steps are to carefully re-examine your textural and chemical data. Scrutinize mineral textures
for signs of magma mixing or reaction rims. Analyze different parts of zoned crystals to see if
any domains approach equilibrium. It may be necessary to discard data from clearly
unequilibrated pairs and focus only on those that pass equilibrium tests.

Q10: Can I still get a temperature estimate from a disequilibrium assemblage?

A10: Obtaining a meaningful temperature from a clear disequilibrium assemblage is
challenging and often not advisable. However, in some cases, you may be able to:

e Analyze Crystal Cores: If disequilibrium is caused by late-stage processes, the cores of
crystals might preserve equilibrium compositions from an earlier magmatic stage.

o Use Single-Pyroxene Thermometers: If only one pyroxene is present or in equilibrium with
the melt, single-pyroxene thermometers can be applied, although they may have larger
uncertainties.[3]

» Reintegrate Exsolution Lamellae: For slowly cooled rocks, broad-beam EPMA analysis can
be used to reintegrate the bulk composition of the original, higher-temperature pyroxene

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubs.geoscienceworld.org/msa/ammin/article-abstract/68/5-6/477/104808/Pyroxene-thermometry
https://www.researchgate.net/figure/a-Test-of-equilibrium-for-the-Zaro-clinopyroxene-Fe-Mg-partitioning-between_fig10_380346883
https://www.benchchem.com/product/b1172478?utm_src=pdf-body
https://www.benchchem.com/product/b1172478?utm_src=pdf-body
https://www.benchchem.com/product/b1172478?utm_src=pdf-body
https://pubs.geoscienceworld.org/msa/ammin/article-abstract/61/7-8/603/40645/Single-pyroxene-geothermometry-and-geobarometry
https://www.benchchem.com/product/b1172478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

before exsolution occurred.[2]

Visual Guides

Workflow for Assessing Pyroxene Equilibrium
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Workflow for assessing pyroxene equilibrium.

Decision Tree for Addressing Disequilibrium

Start: Disequilibrium
Identified

Is there textural evidence
of magma mixing or
reaction rims?

Isolate & analyze distinct
textural populations.
Re-test for equilibrium.

Analyze cores and rims
separately. Test core-core
and rim-rim pairs.

Is there fine exsolution
(<5 microns)?

Use a broad electron beam No clear path to equilibrium.
to reintegrate bulk composition. Discard pair. Report data
Recalculate. as disequilibrium assemblage.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1172478?utm_src=pdf-body-img
https://www.benchchem.com/product/b1172478?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Click to download full resolution via product page

Decision tree for addressing disequilibrium.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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